molecular formula C16H22Cl2N2O2 B2506769 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396880-75-3

2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2506769
CAS No.: 1396880-75-3
M. Wt: 345.26
InChI Key: SIWWJIRLOOQRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride features a piperazine core substituted with a 3-chlorobenzoyl group and a cyclopropylethanol moiety, stabilized as a hydrochloride salt. The 3-chlorobenzoyl group may enhance receptor binding specificity, while the cyclopropylethanol side chain could improve metabolic stability compared to simpler ethanol derivatives .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2.ClH/c17-14-3-1-2-13(10-14)16(21)19-8-6-18(7-9-19)11-15(20)12-4-5-12;/h1-3,10,12,15,20H,4-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWWJIRLOOQRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Structural Components

The target molecule comprises three segments:

  • 3-Chlorobenzoyl moiety : Introduced via acylation of piperazine.
  • Cyclopropylethanol backbone : Likely incorporated through alkylation or reductive amination.
  • Hydrochloride salt : Formed during final protonation.

Retrosynthetic Disconnections

  • Disconnection 1 : Cleavage at the piperazine-ethanol bond suggests alkylation of 4-(3-chlorobenzoyl)piperazine with a cyclopropylethyl electrophile.
  • Disconnection 2 : Alternative reductive amination between 4-(3-chlorobenzoyl)piperazine and cyclopropylethanone.

Synthetic Pathways and Optimization

N-Acylation of Piperazine with 3-Chlorobenzoyl Chloride

The primary step involves coupling piperazine with 3-chlorobenzoyl chloride.

Protocol A: Biphasic Solvent System
  • Conditions : THF/water (1:1), NaOH (2.6 mL, 1N per 2.49 mmol substrate), 3-chlorobenzoyl chloride (1.2 eq).
  • Mechanism : Schotten-Baumann reaction ensures rapid acylation under mild conditions.
  • Yield : 62–69% after extraction (ethyl acetate) and acidification.
Protocol B: Microwave-Assisted Acylation
  • Conditions : Microwave irradiation (100°C, 10 min), ethanol solvent, stoichiometric NaBH4.
  • Advantages : 89% yield, reduced solvent volume, and elimination of halogenated solvents.

Alkylation of 4-(3-Chlorobenzoyl)piperazine

Direct Alkylation with Cyclopropylethyl Bromide
  • Conditions : DMF, 130°C, 12 h, 1.5 eq cyclopropylethyl bromide.
  • Challenges : Competing disubstitution requires excess alkylating agent (3 eq), complicating purification.
Reductive Amination with Cyclopropylethanone
  • Conditions : NaBH(OAc)3 (2 eq), CH2Cl2, RT, 2 h.
  • Yield : 47% after silica gel chromatography.
  • Optimization : Microwave-assisted variant (69% yield in 1 min) using NaBH4 in ethanol.

Hydrochloride Salt Formation

  • Protocol : Treat the free base with HCl (1 eq) in diethyl ether, precipitate at 0°C.
  • Purity : >99% by HPLC after recrystallization (ethanol/water).

Comparative Analysis of Methodologies

Parameter Protocol A (Biphasic) Protocol B (Microwave) Protocol C (Reductive Amination)
Yield 62% 89% 47–69%
Reaction Time 3–6 h 10 min 1 min–2 h
Solvent THF/water Ethanol CH2Cl2 or ethanol
Toxicity Moderate (THF) Low High (CH2Cl2)
Scale-Up Feasibility Limited High Moderate

Key Findings :

  • Microwave-assisted reductive amination (Protocol B) offers superior yields and sustainability.
  • Biphasic systems (Protocol A) are preferable for small-scale syntheses requiring minimal equipment.

Mechanistic Insights and Side Reactions

Competing Disubstitution in Alkylation

Excess alkylating agents (e.g., 1,6-dibromohexane) lead to dimerization products (e.g., 2,2′-(hexane-1,6-diyl)di(piperazine)), necessitating stoichiometric control.

Hydrolysis of 3-Chlorobenzoyl Intermediate

Prolonged exposure to aqueous base at elevated temperatures (>50°C) risks hydrolysis to 3-chlorobenzoic acid, reducing yields by 15–20%.

Eco-Friendly Innovations

Solvent Replacement

  • Ethanol vs. THF/CH2Cl2 : Ethanol reduces toxicity and waste disposal costs while maintaining yields (ΔYield <5%).

Stoichiometric Optimization

  • Reductive Amination : Halving the alkylating agent (1 eq vs. 3 eq) cuts waste by 60% without sacrificing efficiency.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 1.25 (t, CH3), 2.46 (s, N–CH3), 7.55–8.00 (m, Ar–H).
  • IR (KBr) : 3283 cm⁻¹ (N–H), 1711 cm⁻¹ (C=O), 748 cm⁻¹ (C–Cl).

Purity Assessment

  • HPLC : Retention time 8.2 min, >99% purity (C18 column, acetonitrile/water).
  • LCMS : m/z 324.5 [M+H]+.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in 3-(Benzyloxy)butan-2-ol can be oxidized to a ketone under controlled conditions.

Mechanism and Products :

  • Oxidizing Agents : Chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol to 3-(Benzyloxy)butan-2-one (C₁₁H₁₄O₂) without cleaving the benzyl ether .

  • Side Reactions : Stronger oxidizing agents (e.g., KMnO₄) risk over-oxidation or decomposition of the benzyl group.

Oxidizing Agent Conditions Product Yield
PCCCH₂Cl₂, 25°C, 4h3-(Benzyloxy)butan-2-one75%
CrO₃H₂SO₄, acetone, 0°C3-(Benzyloxy)butan-2-one60%

Dehydration Reactions

Acid-catalyzed dehydration eliminates water to form alkenes. The reaction proceeds via carbocation intermediates, influenced by the benzyloxy group’s electron-donating effects .

Mechanism :

  • Protonation : The hydroxyl group is protonated by H₂SO₄.

  • Carbocation Formation : Loss of water generates a carbocation at C2.

  • Deprotonation : Elimination of H⁺ from adjacent carbons produces 1-benzyloxybut-1-ene or 3-benzyloxybut-2-ene .

Product Distribution :

  • Major Product : 3-benzyloxybut-2-ene (trans isomer favored due to steric effects) .

  • Minor Product : 1-benzyloxybut-1-ene (<10% yield) .

Acid Catalyst Temperature Major Product Isomer Ratio (cis:trans)
H₂SO₄140°C3-benzyloxybut-2-ene1:3

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution after activation.

Example Reaction :

  • Tosylate Formation : Treatment with tosyl chloride (TsCl) converts the alcohol to a tosylate, enabling SN₂ reactions with nucleophiles (e.g., NaCN → 3-(benzyloxy)-2-cyanobutane ) .

Reagent Conditions Product Yield
TsCl, pyridine0°C, 2h3-(benzyloxy)butan-2-yl tosylate85%
NaCN, DMF80°C, 6h3-(benzyloxy)-2-cyanobutane70%

Hydrogenolysis of the Benzyl Ether

The benzyloxy group is cleaved under hydrogenation conditions, yielding butan-2-ol and toluene .

Conditions :

  • Catalyst : 10% Pd/C, H₂ (1 atm), ethanol, 25°C.

  • Yield : >90% .

Esterification

The alcohol reacts with acyl chlorides to form esters.

Example :

  • Acetylation : Treatment with acetyl chloride (AcCl) produces 3-(benzyloxy)butan-2-yl acetate (C₁₃H₁₈O₃) .

Reagent Conditions Product Yield
AcClPyridine, 0°C, 1h3-(benzyloxy)butan-2-yl acetate88%

Stereoselective Transformations

The (2R,3R) and (2S,3S) stereoisomers exhibit divergent reactivity in asym

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. In vitro tests have shown that certain piperazine derivatives, including those related to 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride, possess activity against various bacterial strains. For instance, compounds synthesized from similar structures were evaluated using the tube dilution technique, revealing comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Potential

The anticancer properties of this compound have also been investigated. MTT assays indicated that certain piperazine derivatives exhibited cytotoxic effects on cancer cell lines. The molecular docking studies suggest that these compounds may interact effectively with specific targets involved in cancer progression, highlighting their potential as therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated a series of piperazine-based compounds for their antimicrobial activity. Among them, derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The study utilized both qualitative and quantitative methods to assess the Minimum Inhibitory Concentration (MIC) .

Case Study 2: Anticancer Activity

In another research effort, a derivative of this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective action is crucial for developing targeted cancer therapies .

Mechanism of Action

Biological Activity

Chemical Identity
The compound 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride, with CAS number 1396880-75-3, is a synthetic organic compound notable for its potential biological activities. Its molecular formula is C16H20ClN2OC_{16}H_{20}ClN_2O with a molecular weight of approximately 292.79 g/mol .

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Compounds with similar structures have been shown to exhibit significant affinity for these receptors, suggesting that this compound may influence mood regulation and cognitive functions.

Pharmacological Properties

Research indicates that this compound may possess the following pharmacological properties:

  • Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
  • Anxiolytic Activity : Similar compounds have shown promise in reducing anxiety behaviors in preclinical studies.
  • Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antidepressant Activity : A study conducted on structurally similar piperazine derivatives indicated significant antidepressant effects in rodent models. The mechanism was attributed to enhanced serotonergic transmission .
  • Anxiolytic Properties : Research has demonstrated that piperazine-based compounds can significantly reduce anxiety-related behaviors in mice, suggesting a similar potential for this hydrochloride derivative .
  • Neuroprotection Studies : Investigations into neuroprotective properties revealed that compounds with similar functionalities could attenuate neuronal damage induced by oxidative stress, hinting at a possible protective role for this compound .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential antidepressant and anxiolytic effects
Similar Piperazine DerivativeAntidepressant-like effects in rodents
Piperazine-based CompoundsAnxiolytic effects observed in preclinical studies
Related Neuroprotective CompoundAttenuation of oxidative stress-induced neuronal damage

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound ’s 3-chlorobenzoyl group differs from the 2-chlorothioxanthene in ’s analog, which may reduce steric hindrance and enhance binding to flat enzymatic pockets .
  • Compared to cetirizine’s 4-chlorophenyl group (), the target’s 3-chloro substitution could alter receptor selectivity, as halogen positioning significantly impacts affinity in histamine H1 antagonists .

Side Chain Modifications: The cyclopropylethanol group in the target offers enhanced metabolic stability over cetirizine’s ethanol moiety, as cyclopropane rings resist oxidative degradation .

Counterion Effects :

  • The hydrochloride salt in the target and ’s analog improves aqueous solubility compared to free bases. However, trihydrochloride salts (e.g., ’s compound f) may offer even greater solubility at the cost of formulation complexity .

Research Findings from Structural Analogs

A. Enzymatic Inhibition ():

Compounds with bulky aromatic substituents (e.g., thioxanthene in ) showed reduced binding to FAD-dependent oxidoreductases due to steric clashes. The target’s smaller 3-chlorobenzoyl group may facilitate enzyme interactions while maintaining halogen-mediated hydrophobic binding .

B. Pharmacokinetic Considerations ():

Ethanol-substituted piperazines like cetirizine analogs exhibit moderate lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. The target’s cyclopropylethanol may increase logP slightly, balancing CNS availability and renal clearance .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. A common route includes:

Coupling : Reacting 3-chlorobenzoyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the 3-chlorobenzoylpiperazine intermediate.

Cyclopropane Introduction : Alkylation of the piperazine nitrogen with a cyclopropylethyl group using a halogenated cyclopropane derivative (e.g., cyclopropylethyl bromide) in the presence of a base like potassium carbonate.

Hydrochloride Salt Formation : Treating the free base with HCl in ethanol or acetone to precipitate the hydrochloride salt .

  • Optimization : Reaction temperatures (0–25°C), inert atmospheres (N₂/Ar), and solvent polarity adjustments are critical for minimizing side reactions like over-alkylation .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions via chemical shifts (e.g., cyclopropyl CH₂ at δ ~0.5–1.5 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C₁₇H₂₂ClN₂O₂·HCl).
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for cyclopropane and piperazine conformers (see analogs in ).

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors using radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A) .
  • Functional Assays : Measure cAMP inhibition (Gαi-coupled receptors) or calcium flux (Gαq-coupled) in transfected HEK293 cells .
  • Cytotoxicity : Use MTT assays on primary hepatocytes to assess preliminary safety margins .

Advanced Research Questions

Q. How can contradictory data on receptor selectivity between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Compare plasma/tissue concentrations (LC-MS) with in vitro IC₅₀ values to identify discrepancies due to bioavailability or metabolite interference .
  • Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to identify active/inactive metabolites that may alter receptor engagement in vivo .
  • Allosteric Modulation : Use Schild analysis to determine if the compound acts as an allosteric modulator in vivo, which may not be detected in standard binding assays .

Q. What strategies are effective in designing an in vivo study to assess neuropharmacological effects?

  • Methodological Answer :

  • Dose Escalation : Start with 1–10 mg/kg (oral/i.p.) based on in vitro EC₅₀ values and adjust using pharmacokinetic parameters (t₁/₂, Cₘₐₓ) .
  • Behavioral Models : Use forced swim tests (depression) or prepulse inhibition (schizophrenia) with positive controls (e.g., clozapine for 5-HT₂A antagonism) .
  • Biomarker Analysis : Quantify monoamine levels (HPLC) in cerebrospinal fluid or brain homogenates post-sacrifice .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding at off-target receptors (e.g., hERG, CYP450 enzymes) based on structural analogs (e.g., piperazine derivatives in ).
  • MD Simulations : Run 100-ns simulations to assess conformational stability of the cyclopropane-piperazine moiety in lipid bilayers .
  • ADMET Prediction : Tools like SwissADME estimate logP (target: 2–4), CYP3A4 inhibition risk, and blood-brain barrier permeability .

Data Contradiction Analysis

Q. How to address inconsistencies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Cell Line Validation : Ensure consistency in passage number, culture conditions, and genetic stability (e.g., STR profiling for HeLa vs. HepG2) .
  • Assay Normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT to rule out false positives from mitochondrial interference .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis, which may vary by cell type .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.